(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate
Overview
Description
(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate is an organic compound commonly used in organic synthesis, particularly in the field of peptide synthesis. It is a derivative of amino acids and is often employed as a protecting group for amines due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. This reaction is carried out in the presence of an organic solvent and under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of tert-butyl chloroformate as a reagent is common due to its effectiveness in introducing the tert-butyl group .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amino acid derivatives .
Scientific Research Applications
(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate involves its role as a protecting group. It forms stable carbamate linkages with amine groups, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, allowing for the selective deprotection of the amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,2,2-trichloroacetimidate: Used for the preparation of tert-butyl esters and ethers.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound used in peptide synthesis.
Uniqueness
(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate is unique due to its specific structure, which provides stability and selectivity in protecting amine groups during synthesis. Its ability to be easily removed under mild conditions makes it highly valuable in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCSSBZYBJTLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329843, DTXSID301225349 | |
Record name | (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(1,1-Dimethylethyl)serine 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17083-22-6, 48067-24-9 | |
Record name | O-(1,1-Dimethylethyl)serine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17083-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(1,1-Dimethylethyl)serine 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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